Liposidomycin A -

Liposidomycin A

Catalog Number: EVT-1583382
CAS Number:
Molecular Formula: C44H67N5O21S
Molecular Weight: 1034.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Liposidomycin A is a natural product found in Streptomyces griseosporeus and Streptomyces with data available.
Overview

Liposidomycin A is a uridyl liponucleoside antibiotic that was first isolated from the actinomycete Streptomyces griseosporeus in 1985 by Isono. It is notable for its unique structure and mechanism of action, specifically targeting bacterial peptidoglycan biosynthesis. This compound has garnered attention due to its efficacy against various bacterial strains, particularly those resistant to conventional antibiotics, making it a significant candidate in antibiotic research and development.

Source and Classification

Liposidomycin A is classified as a nucleoside antibiotic, which distinguishes it from other antibiotic classes due to its structural components that include a nucleoside linked to lipid moieties. The original strain from which it was isolated, Streptomyces griseosporeus, is known for producing a variety of bioactive compounds, including other liponucleoside antibiotics such as caprazamycin and muraminomycin. These compounds are characterized by their ability to inhibit bacterial cell wall synthesis, particularly through interference with the translocase I enzyme (MraY), which plays a critical role in the assembly of peptidoglycan precursors.

Synthesis Analysis

The synthesis of liposidomycin A involves several sophisticated organic chemistry techniques, including:

  • Retrosynthetic Analysis: This method allows chemists to deconstruct the complex structure of liposidomycin A into simpler precursors. The synthetic route typically begins with the formation of the diazepanone core, which is synthesized through an intramolecular reductive amination process.
  • Key Reactions: The synthesis employs various reactions such as Sharpless aminohydroxylation for introducing amino alcohol systems, glycosylation for attaching sugar moieties, and Mitsunobu reactions for cyclization steps. These reactions are crucial for constructing the compound's intricate framework while controlling stereochemistry at multiple centers.
Molecular Structure Analysis

Liposidomycin A has a complex molecular structure characterized by:

  • Core Structure: The backbone includes a ribose sugar linked to a diazepanone moiety and various lipid side chains that contribute to its biological activity.
  • Molecular Formula: The molecular formula of liposidomycin A is typically represented as C₁₉H₃₅N₃O₉S.
  • Structural Features: Notable features include the presence of 5′-substituted uridine and 5-amino-5-deoxyribose-2-sulfate components, which are integral to its mechanism of action against bacterial cells .
Chemical Reactions Analysis

The chemical reactions involved in the synthesis and activity of liposidomycin A include:

  • Formation of Peptidoglycan Precursors: Liposidomycin A inhibits the enzyme MraY, which catalyzes the transfer of phospho-N-acetylmuramoyl-pentapeptide onto undecaprenyl phosphate, a critical step in peptidoglycan biosynthesis.
  • Inhibition Mechanism: The binding of liposidomycin A to MraY prevents the formation of essential peptidoglycan structures, leading to bacterial cell lysis and death. This mechanism highlights its potential as an effective antimicrobial agent against resistant strains .
Mechanism of Action

Liposidomycin A's mechanism of action primarily involves:

  • Targeting MraY Enzyme: By inhibiting MraY, liposidomycin A disrupts the synthesis of peptidoglycan, a vital component of bacterial cell walls. This inhibition results in compromised cell wall integrity and ultimately leads to cell death.
  • Selectivity for Bacterial Cells: The compound exhibits low cytotoxicity towards mammalian cells (e.g., BALB/3T3 cells), making it a promising candidate for therapeutic applications against bacterial infections without harming human cells .
Physical and Chemical Properties Analysis

Liposidomycin A possesses several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as methanol and dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound is relatively stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range typical for similar compounds.

These properties are crucial for understanding its behavior in biological systems and during formulation development .

Applications

Liposidomycin A has several important applications in scientific research:

  • Antimicrobial Research: Due to its unique mechanism of action, liposidomycin A serves as a model compound for studying new antibiotic therapies aimed at combating multidrug-resistant bacterial infections.
  • Drug Development: Ongoing research focuses on semi-synthetic derivatives derived from liposidomycin A that may enhance efficacy or reduce side effects, particularly in treating tuberculosis and other serious infections .
  • Biochemical Studies: The compound is utilized in studies aimed at understanding bacterial cell wall biosynthesis and developing inhibitors that can be used therapeutically.
Historical Discovery and Development of Liposidomycin A

Pioneering Work by Isono and Early Isolation from Streptomyces griseosporeus RK-1061

The discovery of liposidomycin A originated in 1985 through the groundbreaking work of Dr. Kiyoshi Isono and his team at the RIKEN Institute's Antibiotic Laboratory. Isono isolated this uridyl liponucleoside antibiotic from the soil actinomycete Streptomyces griseosporeus strain RK-1061, collected from Japanese ecosystems. This breakthrough was part of a targeted effort to identify natural products that specifically inhibit bacterial peptidoglycan biosynthesis, a critical pathway absent in mammalian cells [1] [3].

Liposidomycin A represented the first reported natural inhibitor of translocase I (MraY), an essential membrane enzyme that catalyzes the formation of Lipid I—the initial membrane-anchored intermediate in peptidoglycan assembly. Unlike broad-spectrum cytotoxins, liposidomycin A showed selective activity against Mycobacterium spp., including M. tuberculosis, while exhibiting negligible cytotoxicity in mammalian BALB/3T3 cell lines. Its unique structure combined a uridine nucleoside, a diazepanone ring, a sulfate group, and a 3-methylglutaric acid moiety linked to a lipophilic side chain [1] [3].

  • Table 1: Key Properties of Liposidomycin A
    PropertyDetail
    Producing StrainStreptomyces griseosporeus RK-1061
    Year of Discovery1985
    Molecular TargetMraY (Translocase I; EC 2.7.8.13)
    Structural ClassUridyl liponucleoside
    Bioactivity SpectrumAnti-mycobacterial (e.g., M. tuberculosis), Gram-positive bacteria
    CytotoxicityLow (BALB/3T3 cells)

Comparative Discovery Frameworks: Parallels to Polyoxin and Nucleoside Antibiotic Research

Isono's discovery of liposidomycin A was strategically informed by his prior work on polyoxin, a peptidyl nucleoside antibiotic developed as an agricultural fungicide in 1965. Polyoxin inhibits chitin synthase in fungi, exploiting structural similarities between fungal chitin and bacterial peptidoglycan—both polymers of β-1,4-linked N-acetylhexosamines. This success established a framework for discovering nucleoside analogs targeting cell wall biosynthesis in other pathogens [1] [3].

To identify MraY inhibitors, Isono adopted a biochemical screening approach using:

  • Substrates: UDP-N-acetylmuramyl-pentapeptide (UDP-MurNAc-pentapeptide) from Bacillus cereus
  • Enzymes: Particulate membrane fractions from Escherichia coli Y-10
  • Radiolabeled Tracers: ¹⁴C-UDP-GlcNAc to monitor peptidoglycan assembly inhibition

This methodology revealed liposidomycin A’s specific blockade of MraY, distinguishing it from tunicamycin (which also inhibits eukaryotic oligosaccharyltransferases). The parallel to polyoxin lay in targeting nucleotide-sugar substrates unique to microbial cell walls, validating nucleoside antibiotics as a rich source of enzyme-specific inhibitors [1] [10].

Evolution of Liposidomycin-Type Antibiotics: Caprazamycin, Muraminomycin, and Semisynthetic Derivatives

Following liposidomycin A’s discovery, structurally related "liposidomycin-type" antibiotics were identified, all sharing the conserved 5'-amino-5'-deoxyuridine core but differing in acyl side chains and appendages:

  • Caprazamycins: Isolated from Streptomyces spp., these lack the sulfate group but feature a macrocyclic diazepanone. Caprazamycin B demonstrated potent anti-tubercular activity (MIC: 1–4 µg/mL against M. tuberculosis) [3] [7].
  • Muraminomycins: Characterized by a 2-deoxyaminoribosyl appendage, enhancing solubility and target affinity [3].
  • Type I–IV Liposidomycins: Classified based on modifications: Type I (sulfate + 3-methylglutarate), Type II (no methylglutarate), Type III (no sulfate), Type IV (neither). Type III/IV congeners exhibit superior antimicrobial potency due to improved membrane permeability [4].

  • Table 2: Structural Classification of Liposidomycin-Type Antibiotics

    ClassSulfate3-MethylglutarateKey FeaturePotency (vs. Liposidomycin A)
    Type IYesYesOriginal structureBaseline
    Type IIYesNoSimplified side chain↑ 2–4 fold
    Type IIINoYesEnhanced membrane diffusion↑ 8–16 fold
    Type IVNoNoMaximized bioavailability↑ 16–32 fold

Semisynthetic derivatives addressed limitations of natural compounds (e.g., solubility, metabolic instability):

  • CPZEN-45: Derived from caprazamycin via deglycosylation and sulfation, this derivative inhibits WecA (a MraY homolog in mycobacteria). It shows efficacy against multidrug-resistant tuberculosis (MDR-TB) in murine models and advanced to preclinical development [1] [3].
  • A-90289 and A-94964: Optimized for stability against phosphatase cleavage, retaining anti-staphylococcal and anti-mycobacterial activity [3].

Recent research (2024) identified new liposidomycin congeners (e.g., compounds 1, 2, 4) from Streptomyces sp. TMPU-20A065. These exhibit low MICs (2–64 µg/mL) against Mycobacterium avium complex (MAC) and therapeutic efficacy in silkworm infection models (ED₅₀: 0.12–3.7 µg larva⁻¹ g⁻¹), underscoring the scaffold’s enduring potential [2].

  • Table 3: Evolution of Semisynthetic Derivatives
    DerivativeParent CompoundStructural ModificationTarget ExpansionTherapeutic Application
    CPZEN-45CaprazamycinDeglycosylation + sulfationWecA (MraY homolog)MDR-TB candidate
    A-90289Liposidomycin BSide chain stabilizationMraY (Gram-positives, MAC)Broad-spectrum antibiotic
    Muraminomycin KMuraminomycin2-Deoxyaminoribosyl retentionMraY (enhanced kinetics)Systemic infections

The trajectory from liposidomycin A to CPZEN-45 exemplifies the "natural product-inspired optimization" paradigm, leveraging microbial diversity and synthetic biology to combat drug-resistant pathogens [1] [2] [3].

Compound Names in Article:

  • Liposidomycin A
  • Polyoxin
  • Caprazamycin
  • Muraminomycin
  • CPZEN-45
  • A-90289
  • A-94964

Properties

Product Name

Liposidomycin A

IUPAC Name

2-[[5-(aminomethyl)-4-hydroxy-3-sulfooxyoxolan-2-yl]oxy-[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-6-[(7Z,10Z)-3-(4-carboxy-3-methylbutanoyl)oxyhexadeca-7,10-dienoyl]oxy-1,4-dimethyl-3-oxo-1,4-diazepane-5-carboxylic acid

Molecular Formula

C44H67N5O21S

Molecular Weight

1034.1 g/mol

InChI

InChI=1S/C44H67N5O21S/c1-5-6-7-8-9-10-11-12-13-14-15-16-25(65-30(53)20-24(2)19-29(51)52)21-31(54)66-27-23-47(3)33(40(58)48(4)32(27)42(59)60)37(69-43-39(70-71(62,63)64)34(55)26(22-45)67-43)38-35(56)36(57)41(68-38)49-18-17-28(50)46-44(49)61/h9-10,12-13,17-18,24-27,32-39,41,43,55-57H,5-8,11,14-16,19-23,45H2,1-4H3,(H,51,52)(H,59,60)(H,46,50,61)(H,62,63,64)/b10-9-,13-12-

InChI Key

LJAKBFLSOINZOO-UTJQPWESSA-N

Synonyms

liposidomycin A
liposidomycin B
liposidomycin C
liposidomycins

Canonical SMILES

CCCCCC=CCC=CCCCC(CC(=O)OC1CN(C(C(=O)N(C1C(=O)O)C)C(C2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)OC4C(C(C(O4)CN)O)OS(=O)(=O)O)C)OC(=O)CC(C)CC(=O)O

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCC(CC(=O)OC1CN(C(C(=O)N(C1C(=O)O)C)C(C2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)OC4C(C(C(O4)CN)O)OS(=O)(=O)O)C)OC(=O)CC(C)CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.